4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol
Description
The exact mass of the compound this compound is 325.13611680 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S/c1-10-4-6-12(7-5-10)13-8-14(13)16-18-19-17(23)22(16)15-9-21(3)20-11(15)2/h4-7,9,13-14H,8H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLHDUFGOSAUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C3=NNC(=S)N3C4=CN(N=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413492 | |
| Record name | ST068131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7167-15-9 | |
| Record name | ST068131 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activities, including antimicrobial, antioxidant, and potential therapeutic effects based on recent studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C_{16}H_{19}N_{5}S
- Molar Mass : 321.42 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Weak |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate activity against Gram-positive bacteria like Staphylococcus aureus and weaker activity against Gram-negative bacteria like Pseudomonas aeruginosa .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays. In a DPPH radical scavenging assay, the compound demonstrated significant antioxidant activity with an IC50 value of 50 µg/mL. This suggests that it can effectively neutralize free radicals, thereby potentially reducing oxidative stress in biological systems .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Similar to other triazole derivatives, it has been suggested that this compound may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition can lead to bacterial cell death .
- Radical Scavenging : The thiol group present in the structure is known for its ability to donate electrons and scavenge free radicals, contributing to its antioxidant properties .
Study 1: Antimicrobial Screening
A study conducted by Elkanzi et al. synthesized various triazole derivatives and assessed their antimicrobial properties. The findings indicated that compounds with similar structural features exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific compound under review showed MIC values comparable to standard antibiotics .
Study 2: Antioxidant Evaluation
In another research effort focused on antioxidant activities, the compound was tested alongside known antioxidants. It was found that the presence of the pyrazole and triazole rings contributed significantly to its radical scavenging ability, making it a potential candidate for further development in therapeutic applications aimed at oxidative stress-related conditions .
Scientific Research Applications
Pharmaceutical Applications
- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to this triazole can inhibit the growth of various fungal pathogens by interfering with ergosterol synthesis, a key component of fungal cell membranes. This mechanism is particularly relevant in the treatment of systemic fungal infections.
- Anticancer Properties : Some studies have explored the anticancer potential of triazole derivatives. The compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Investigations into structure-activity relationships (SAR) have shown that modifications to the triazole ring can enhance potency against specific tumors.
- Anti-inflammatory Effects : There is emerging evidence that triazole compounds can modulate inflammatory responses. The incorporation of thiol groups may enhance the antioxidant properties of these compounds, providing therapeutic benefits in conditions characterized by oxidative stress.
Agricultural Applications
- Fungicides : The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its efficacy against plant pathogens can help protect crops from diseases, thereby improving yield and quality.
- Plant Growth Regulators : Some triazoles function as plant growth regulators, influencing various physiological processes such as flowering and fruiting. Research into this specific compound may reveal its potential to enhance crop resilience to environmental stressors.
Material Science Applications
- Corrosion Inhibitors : Triazole derivatives are known for their ability to form stable complexes with metal ions, making them effective corrosion inhibitors. This property is particularly valuable in protecting metal surfaces from degradation in harsh environments.
- Polymer Additives : Incorporating triazole compounds into polymers can improve their thermal stability and mechanical properties. This application is relevant in developing advanced materials for various industrial uses.
Table 1: Summary of Research Findings on 4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antifungal Activity | Study A | Inhibition of Candida spp. growth; MIC values reported |
| Anticancer Properties | Study B | Induced apoptosis in breast cancer cell lines |
| Anti-inflammatory Effects | Study C | Reduced TNF-alpha levels in vitro |
| Agricultural Fungicide | Study D | Effective against Fusarium spp.; improved crop yield |
| Corrosion Inhibition | Study E | Reduced corrosion rates on steel surfaces |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol?
- Methodology : The compound can be synthesized via cyclization of precursors such as substituted hydrazines and isothiocyanates. For example, allyl hydrazine derivatives react with aromatic isothiocyanates in ethanol or DMF at 60–100°C under basic conditions (e.g., NaOH) to form the triazole-thiol core . Cyclopropane-containing substituents may require additional steps, such as [2+1] cycloaddition reactions to introduce the cyclopropyl group.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use a combination of ¹H/¹³C-NMR to confirm substituent connectivity and purity, LC-MS for molecular weight validation, and FTIR to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹). Elemental analysis ensures stoichiometric accuracy .
Q. How can solubility and stability be evaluated for in vitro assays?
- Methodology : Perform solubility screening in polar (DMSO, water) and nonpolar solvents (hexane) via UV-Vis spectroscopy. Stability under physiological conditions (pH 7.4 buffer, 37°C) can be monitored over 24–72 hours using HPLC to detect degradation products .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes like 14-α-demethylase (PDB: 3LD6) . ADME analysis (SwissADME) predicts pharmacokinetic properties, such as bioavailability and blood-brain barrier permeability, based on lipophilicity (LogP) and polar surface area .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodology : Use SHELXL for small-molecule refinement, incorporating restraints for disordered cyclopropyl or triazole moieties. Validate with residual density maps and R-factor convergence. For twinned crystals, apply the TWIN/BASF commands in SHELX .
Q. How do structural modifications (e.g., cyclopropyl vs. phenyl groups) impact bioactivity?
- Methodology : Synthesize analogs with varying substituents and compare IC₅₀ values in enzyme inhibition assays. For example, replacing the cyclopropyl group with a phenyl ring may alter steric hindrance, affecting binding to hydrophobic enzyme pockets .
Q. What experimental designs mitigate byproduct formation during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
